An In-depth Technical Guide to Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: Structure, Reactivity, and Applications
An In-depth Technical Guide to Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, a versatile organosilane, holds a significant position in the realm of materials science and bioconjugation. Its unique bifunctional nature, possessing both a reactive epoxy group and hydrolyzable ethoxysilane moieties, allows it to act as a crucial coupling agent, bridging the interface between organic and inorganic materials. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Structure and Identification
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is characterized by a central silicon atom bonded to a methyl group, two ethoxy groups, and a propyl chain terminating in a glycidyl ether. This structure imparts both inorganic reactivity through the silane and organic reactivity through the epoxy ring.
Chemical Structure:
Identifiers and Properties:
| Property | Value | Reference(s) |
| IUPAC Name | diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | [1] |
| CAS Number | 2897-60-1 | [2][3] |
| Molecular Formula | C11H24O4Si | [1][3] |
| Molecular Weight | 248.39 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 122-126 °C (at 5 mmHg) | [2] |
| Density | 0.978 g/cm³ | [2] |
| Refractive Index | 1.431 | [2] |
| Flash Point | >110 °C | [2] |
| SMILES | CCO--INVALID-LINK--(CCCOCC1CO1)OCC | [1] |
| InChI | InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3 | [1] |
| InChIKey | OTARVPUIYXHRRB-UHFFFAOYSA-N | [2] |
Chemical Reactivity
The reactivity of diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is governed by its two primary functional groups: the ethoxysilane and the epoxy ring.
Hydrolysis and Condensation of Ethoxysilane Groups
In the presence of water, the ethoxy groups (-OCH2CH3) undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate). This process is fundamental to its application as a surface modification and adhesion-promoting agent. The reaction is typically catalyzed by acids or bases.
Caption: Hydrolysis and Condensation Pathway.
Ring-Opening Reactions of the Epoxy Group
The oxirane (epoxy) ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be initiated by a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. This reactivity allows for the covalent attachment of organic molecules, polymers, or biomolecules to surfaces previously functionalized with the silane. The reaction can be catalyzed by both acids and bases.
Caption: Epoxy Ring-Opening Reaction.
Experimental Protocols
The following are representative experimental protocols for common applications of diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane.
Surface Modification of Silica Nanoparticles
This protocol details the grafting of the silane onto the surface of silica nanoparticles to introduce reactive epoxy groups.
Materials:
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Silica nanoparticles (e.g., 100 nm diameter)
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Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
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Anhydrous Toluene
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Triethylamine (catalyst)
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Ethanol
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Deionized water
Procedure:
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Activation of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C for 24 hours to remove adsorbed water.
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Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of nanoparticles in 50 mL of toluene) using ultrasonication for 30 minutes to ensure a uniform suspension.
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Silanization Reaction:
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To the silica nanoparticle suspension, add diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (e.g., 5% w/w relative to the silica nanoparticles).
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Add a catalytic amount of triethylamine (e.g., 0.1% v/v of the total solution volume).
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Reflux the mixture at 110 °C for 24 hours under a nitrogen atmosphere with constant stirring.
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Washing and Purification:
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After the reaction, cool the mixture to room temperature.
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Centrifuge the suspension to collect the functionalized silica nanoparticles.
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Wash the nanoparticles sequentially with toluene and ethanol (three times each) to remove unreacted silane and catalyst.
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Finally, dry the functionalized nanoparticles in a vacuum oven at 60 °C overnight.
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Characterization: The successful grafting can be confirmed by Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic peaks of the epoxy group, and by thermogravimetric analysis (TGA) to quantify the amount of grafted silane.
Caption: Experimental Workflow for Surface Modification.
Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials
This protocol describes the formation of a hybrid material through the co-condensation of the silane with a silica precursor.
Materials:
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Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
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Tetraethoxysilane (TEOS)
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Ethanol
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Deionized water
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Hydrochloric acid (HCl) as a catalyst
Procedure:
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Pre-hydrolysis:
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In a flask, mix diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane and TEOS in the desired molar ratio (e.g., 1:4).
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In a separate beaker, prepare a solution of ethanol, deionized water, and HCl (e.g., ethanol:water:HCl molar ratio of 4:1:0.001).
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Hydrolysis and Condensation:
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Slowly add the acidic water/ethanol solution to the silane mixture with vigorous stirring.
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Continue stirring the solution at room temperature for 24 hours to allow for hydrolysis and condensation to occur, leading to the formation of a sol.
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Gelation:
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Pour the sol into a mold and leave it undisturbed at room temperature for gelation to occur. The gelation time will vary depending on the specific conditions.
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Aging and Drying:
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Once gelled, age the gel in a sealed container for a period of time (e.g., 48 hours) to strengthen the siloxane network.
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Dry the gel slowly, for example, by controlled evaporation of the solvent at a slightly elevated temperature (e.g., 40-60 °C) over several days to obtain the final hybrid material.
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Characterization: The resulting material can be characterized by techniques such as solid-state NMR to confirm the chemical structure and scanning electron microscopy (SEM) to study its morphology.
Conclusion
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is a powerful and versatile molecule for researchers in materials science and drug development. Its dual reactivity allows for the creation of a wide range of functionalized surfaces and hybrid materials with tailored properties. The experimental protocols provided herein serve as a starting point for the practical application of this important chemical, enabling further innovation in areas such as controlled drug delivery, diagnostics, and advanced materials.
